
Allopurinol-Natrium
Übersicht
Beschreibung
Fluconazole is a first-generation triazole antifungal medication widely used to treat various fungal infections. It was patented in 1981 and introduced for commercial use in 1988. Fluconazole is effective against infections such as candidiasis, blastomycosis, coccidioidomycosis, cryptococcosis, histoplasmosis, dermatophytosis, and tinea versicolor . It is available in oral, intravenous, and topical forms and is known for its high bioavailability and minimal side effects .
Wissenschaftliche Forschungsanwendungen
Management of Hyperuricemia and Gout
Allopurinol sodium is primarily utilized for treating symptomatic hyperuricemia, particularly in patients with gout. It functions by inhibiting xanthine oxidase, leading to decreased uric acid production. This mechanism is crucial for preventing gout attacks and managing chronic hyperuricemia.
Case Study: Gout Management
A clinical study demonstrated that patients receiving allopurinol sodium experienced a significant reduction in serum uric acid levels, with over 80% achieving urate levels below 6 mg/dL within three months of treatment. This outcome highlights the drug's efficacy in managing gout symptoms and preventing acute attacks .
Chemotherapy-Induced Hyperuricemia
Allopurinol sodium is also employed to manage hyperuricemia resulting from tumor lysis syndrome in cancer patients undergoing chemotherapy. Rapid cell turnover can lead to elevated uric acid levels, necessitating intervention.
Data Table: Efficacy in Chemotherapy Patients
Study Group | Total Patients | Normalization of Serum Uric Acid (%) | Maintenance of Normal Levels (%) |
---|---|---|---|
Allopurinol Sodium IV | 100 | 93 | 97 |
Control Group | 100 | 30 | 25 |
In a compassionate use program, intravenous allopurinol sodium reduced serum uric acid levels in 93% of patients undergoing chemotherapy, underscoring its importance in this context .
Prevention of Recurrent Renal Calculi
Allopurinol sodium is indicated for patients with recurrent calcium oxalate stones, particularly those with hyperuricosuria. By reducing uric acid levels, it helps prevent stone formation.
Case Study: Renal Calculi Prevention
A study involving male patients with a history of recurrent stones showed that allopurinol therapy reduced the rate of new calculus events by 50% over one year. Patients reported fewer episodes of pain and fewer interventions needed for stone removal .
Chronic Kidney Disease (CKD)
Emerging evidence suggests that allopurinol sodium may benefit patients with chronic kidney disease by improving renal function and reducing oxidative stress.
Other Applications
Allopurinol sodium has been explored for various other conditions:
- Ischemic Heart Disease : It may reduce myocardial injury during ischemia-reperfusion events.
- Lens-Induced Uveitis : Allopurinol has shown promise in treating uveitis by modulating immune responses .
- Parasitic Infections : It has been investigated as a potential treatment for leishmaniasis and Chagas disease due to its immunomodulatory effects .
Wirkmechanismus
Target of Action
Allopurinol Sodium primarily targets the enzyme xanthine oxidase . This enzyme plays a crucial role in the conversion of hypoxanthine to xanthine and then to uric acid, which is a key component in the development of gout .
Mode of Action
Allopurinol Sodium acts as an inhibitor of xanthine oxidase . By inhibiting this enzyme, Allopurinol Sodium disrupts the metabolic pathway that leads to the production of uric acid . This results in a reduction of uric acid levels in the body, thereby preventing the formation of uric acid crystals that cause gout .
Biochemical Pathways
The primary biochemical pathway affected by Allopurinol Sodium is purine catabolism . Allopurinol Sodium inhibits xanthine oxidase, disrupting the conversion of hypoxanthine to xanthine and then to uric acid . This prevents the accumulation of uric acid and the formation of uric acid crystals, which are responsible for gout attacks .
Pharmacokinetics
After oral administration, Allopurinol Sodium has an oral bioavailability of 79 ± 20% . It has an elimination half-life (t 1/2) of 1.2 ± 0.3 hours, an apparent oral clearance (CL/F) of 15.8 ± 5.2 mL/min/kg, and an apparent volume of distribution after oral administration (V d /F) of 1.31 ± 0.41 L/kg . These properties influence the drug’s bioavailability and its overall effectiveness in reducing uric acid levels.
Result of Action
The primary molecular effect of Allopurinol Sodium is the inhibition of xanthine oxidase, which leads to a decrease in the production of uric acid . On a cellular level, this results in a reduction of uric acid levels in the body, preventing the formation of uric acid crystals that cause the symptoms of gout .
Action Environment
Environmental factors such as dietary habits and comorbid conditions can influence the efficacy of Allopurinol Sodium . For instance, a diet high in purines can increase uric acid levels, potentially reducing the effectiveness of Allopurinol Sodium. Additionally, conditions like chronic kidney disease can affect the drug’s metabolism and excretion, potentially requiring dosage adjustments .
Biochemische Analyse
Biochemical Properties
Allopurinol Sodium plays a significant role in biochemical reactions. It interacts with the enzyme xanthine oxidase, inhibiting its activity . This interaction reduces the production of uric acid in the body .
Cellular Effects
Allopurinol Sodium has profound effects on various types of cells and cellular processes. It influences cell function by reducing the production of uric acid, which can lead to gout attacks or kidney stones . It also impacts cell signaling pathways and gene expression related to uric acid production .
Molecular Mechanism
The mechanism of action of Allopurinol Sodium involves binding interactions with the enzyme xanthine oxidase . By inhibiting this enzyme, Allopurinol Sodium prevents the conversion of hypoxanthine and xanthine to uric acid, thereby reducing uric acid levels in the body .
Metabolic Pathways
Allopurinol Sodium is involved in purine metabolism. It interacts with the enzyme xanthine oxidase, a key enzyme in this pathway . By inhibiting xanthine oxidase, Allopurinol Sodium affects metabolic flux and can lead to decreased levels of uric acid, a metabolite in this pathway .
Vorbereitungsmethoden
Fluconazole can be synthesized through several methods. One common route involves the reaction of meta-difluorobenzene with chloroacetyl chloride to obtain alpha-chloro-2,4-difluorophenyl ethanone. This intermediate undergoes further reactions with formamide, formic acid, and hydrazine hydrate to produce a 1,2,4-triazole mixture. The final step involves reacting this mixture with trimethoxy sulfur iodide and potassium hydroxide to yield fluconazole .
Another method utilizes a continuous Grignard reaction, where an aryl-turbo Grignard reagent is added to 1,3-dichloroacetone, followed by double alkylation with 1,2,4-triazole . This method is advantageous due to its high yield and efficiency.
Analyse Chemischer Reaktionen
Fluconazol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Fluconazol kann mit Reagenzien wie Natriumhypochlorit oxidiert werden.
Reduktion: Reduktionsreaktionen sind weniger verbreitet, können aber unter bestimmten Bedingungen durchgeführt werden.
Substitution: Fluconazol kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung seiner Triazolringe.
Häufig verwendete Reagenzien in diesen Reaktionen sind Chloressigsäurechlorid, Formamid, Ameisensäure, Hydrazinhydrat und Trimethoxyschwefeljodid . Wichtige Produkte, die aus diesen Reaktionen gebildet werden, sind Zwischenprodukte wie α-Chlor-2,4-difluorophenylethanon und 1,2,4-Triazolderivate .
Vergleich Mit ähnlichen Verbindungen
Fluconazol wird oft mit anderen Azol-Antimykotika wie Ketoconazol, Itraconazol und Clotrimazol verglichen. Im Gegensatz zu Ketoconazol, das einen Imidazolring enthält, hat Fluconazol einen Triazolring, der eine bessere systemische Absorption und weniger Nebenwirkungen bietet . Itraconazol und Clotrimazol sind ebenfalls Triazol-Antimykotika, unterscheiden sich jedoch in ihrem Wirkungsspektrum und ihren pharmakokinetischen Profilen .
Ähnliche Verbindungen umfassen:
Ketoconazol: Ein Imidazol-Antimykotikum mit einem breiteren Spektrum, aber höherer Toxizität.
Itraconazol: Ein Triazol-Antimykotikum mit einem breiteren Spektrum und besserer Gewebsdurchdringung.
Clotrimazol: Ein Triazol-Antimykotikum, das hauptsächlich für topische Anwendungen verwendet wird
Die einzigartigen Eigenschaften von Fluconazol, wie seine hohe Bioverfügbarkeit, minimalen Nebenwirkungen und Wirksamkeit gegen eine Vielzahl von Pilzinfektionen, machen es zu einem wertvollen Antimykotikum sowohl in klinischen als auch in Forschungsumgebungen.
Biologische Aktivität
Allopurinol sodium is a xanthine oxidase inhibitor primarily used to manage conditions associated with hyperuricemia, such as gout and certain types of kidney stones. Its biological activity extends beyond uric acid reduction, impacting renal function and oxidative stress responses. This article delves into the diverse biological activities of allopurinol sodium, supported by case studies, research findings, and data tables.
Allopurinol functions by inhibiting xanthine oxidase, an enzyme crucial for the conversion of hypoxanthine to xanthine and xanthine to uric acid. This inhibition leads to decreased uric acid production, making it effective in treating hyperuricemia. The compound is metabolized into oxypurinol, which also exhibits xanthine oxidase inhibitory properties. The overall effect is a reduction in serum uric acid levels, which is dose-dependent .
Renal Protective Effects
Research indicates that allopurinol has significant renal protective effects, particularly in conditions of oxidative stress and ischemia. A study demonstrated that allopurinol administration in rats subjected to renal ischemia resulted in improved renal hemodynamics and function during the reperfusion phase. Specifically, fractional sodium excretion was significantly lower in allopurinol-treated groups compared to controls, indicating better renal function recovery post-ischemia .
Key Findings:
- Increased Urine Flow : In allopurinol-treated rats, urine flow was 4–5 times higher than basal levels during the first two hours post-ischemia .
- Sodium Excretion : Absolute sodium excretion increased significantly in allopurinol-treated groups compared to saline-infused controls .
Impact on Chronic Kidney Disease (CKD)
Allopurinol has been studied for its role in slowing the progression of chronic kidney disease. One longitudinal study reported that allopurinol treatment resulted in a significant increase in estimated glomerular filtration rate (eGFR) over 24 months compared to a control group. Additionally, it was associated with decreased levels of C-reactive protein (CRP), a marker of inflammation .
Table 1: Clinical Outcomes of Allopurinol Treatment in CKD Patients
Parameter | Control Group (n=56) | Allopurinol Group (n=57) |
---|---|---|
Baseline eGFR (ml/min/1.73 m²) | 60 ± 12 | 59 ± 11 |
eGFR after 24 months | 58 ± 10 | 61 ± 13 |
Serum UA levels (mg/dl) | 7.3 ± 1.6 | 6.0 ± 1.2 |
Hospitalization Rate (%) | 25 | 15 |
Case Studies Highlighting Adverse Effects
While allopurinol is generally well-tolerated, it can lead to serious side effects such as agranulocytosis and renal failure under certain conditions. A notable case involved a patient who developed severe neutropenia after starting allopurinol therapy, highlighting the need for monitoring blood counts during treatment .
Case Study Summary:
- Patient Presentation : Severe neutropenia with acute renal failure.
- Intervention : Discontinuation of allopurinol led to recovery of blood counts.
Clinical Implications
The biological activity of allopurinol sodium underscores its multifaceted role in managing hyperuricemia and protecting renal function. Its ability to reduce oxidative stress and improve kidney outcomes makes it a valuable therapeutic agent in patients with gout and chronic kidney disease.
Eigenschaften
CAS-Nummer |
17795-21-0 |
---|---|
Molekularformel |
C5H4N4NaO+ |
Molekulargewicht |
159.10 g/mol |
IUPAC-Name |
sodium;1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C5H4N4O.Na/c10-5-3-1-8-9-4(3)6-2-7-5;/h1-2H,(H2,6,7,8,9,10);/q;+1 |
InChI-Schlüssel |
PTJRZVJXXNYNLN-UHFFFAOYSA-N |
SMILES |
C1=NNC2=C1C(=NC=N2)[O-].[Na+] |
Isomerische SMILES |
C1=NNC2=C1C(=NC=N2)[O-].[Na+] |
Kanonische SMILES |
C1=NNC2=C1C(=O)NC=N2.[Na+] |
Key on ui other cas no. |
17795-21-0 |
Synonyme |
NA |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.